(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

Catalog No.
S14168963
CAS No.
M.F
C8H8BrN3
M. Wt
226.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

Product Name

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-2-yl)methanamine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C8H8BrN3/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5,10H2

InChI Key

VRZYMXBZHVXGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CN

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a chemical compound with the molecular formula C₈H₈BrN₃. It belongs to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 3-position of the imidazo ring and an amine group attached to a methylene bridge, making it a significant intermediate for synthesizing various pharmaceutical agents. The hydrochloride salt form, (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride, is often used in research due to its enhanced solubility and stability in aqueous solutions .

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of various derivatives.
  • Cyclization Reactions: This compound can participate in cyclization processes to form more complex structures.
  • Reagents: Common reagents used in reactions involving this compound include iodine and tert-butyl hydroperoxide (TBHP), with ethyl acetate often serving as a solvent .

The biological activity of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is notable in several areas:

  • Medicinal Chemistry: It serves as a building block for developing pharmaceuticals targeting various diseases.
  • Biological Pathways: The compound is utilized in studies examining molecular interactions and biological pathways due to its ability to interact with multiple biological targets .
  • Potential Therapeutic Effects: Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit anti-inflammatory and neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease .

The synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine typically involves:

  • One-Pot Tandem Cyclization/Bromination: This method combines the cyclization of 2-aminopyridines with α-bromoketones under specific conditions. The reaction proceeds without the need for a base, utilizing TBHP as an oxidizing agent.
  • Reaction Conditions: The process is generally conducted in solvents like ethyl acetate at controlled temperatures to optimize yield and purity .

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has several applications:

  • Pharmaceutical Development: It is used as an intermediate in the synthesis of novel drugs.
  • Chemical Research: The compound serves as a versatile building block for creating complex organic molecules .
  • Biological Studies: Its interactions with biological systems make it valuable for research in molecular biology and pharmacology .

Interaction studies involving (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine focus on its binding affinity and activity against various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, research has shown that this compound can interact with proteins involved in inflammatory pathways, suggesting a role in anti-inflammatory therapies .

Several compounds share structural similarities with (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine:

Compound NameStructure TypeUnique Features
N-(Pyridin-2-yl)amidesPyridine DerivativeSimilar pyridine structure; different functional groups
3-Iodoimidazo[1,2-a]pyridineImidazo DerivativeIodine substitution instead of bromine
4-Methylimidazo[1,2-a]pyridineImidazo DerivativeMethyl group at the 4-position
3-Bromoimidazo[1,2-b]pyridineIsomeric Imidazo DerivativeDifferent ring substitution pattern

Uniqueness

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to its specific substitution pattern on the imidazo ring and the presence of both bromine and amine functionalities. This distinct structure imparts unique reactivity and biological activity compared to other imidazopyridines and related compounds .

Traditional Synthetic Approaches

Cyclization Reactions with α-Halo Ketones

Cyclization reactions involving α-halo ketones represent a cornerstone in the synthesis of imidazo[1,2-a]pyridine scaffolds. These reactions typically exploit the electrophilic nature of α-halo ketones to facilitate nucleophilic attack by nitrogen-containing precursors, such as 2-aminopyridines. For example, α-bromoketones react with 2-aminopyridine under specific conditions to yield 3-bromoimidazo[1,2-a]pyridines. The mechanism proceeds via initial halogen displacement by the pyridine nitrogen, forming a pyridinium intermediate (Figure 1). Subsequent cyclization and bromination occur in a tandem process, with tert-butyl hydroperoxide (TBHP) serving as both an oxidant and bromine source.

Key to this pathway is the generation of a radical intermediate, as evidenced by suppression of product formation in the presence of the radical scavenger TEMPO. The reaction conditions—solvent choice, temperature, and stoichiometry—dictate product selectivity. For instance, toluene with iodine (I₂) and TBHP promotes C–C bond cleavage to form N-(pyridin-2-yl)amides, whereas ethyl acetate with TBHP exclusively yields 3-bromoimidazo[1,2-a]pyridines. Substrates bearing electron-withdrawing groups (e.g., –CF₃) exhibit enhanced reactivity due to increased electrophilicity at the α-carbon.

Table 1: Substrate Scope for 3-Bromoimidazo[1,2-a]pyridine Synthesis from α-Bromoketones

α-Bromoketone SubstituentYield (%)Reaction Conditions
Phenyl85EA, TBHP, 90°C, 3 h
4-CF₃-C₆H₄92EA, TBHP, 90°C, 3 h
4-MeO-C₆H₄68EA, TBHP, 90°C, 3 h

Use of 2-Aminopyridine Derivatives in Ring Formation

2-Aminopyridine derivatives are indispensable for constructing the imidazo[1,2-a]pyridine core. Their dual functionality—acting as both a nucleophile and a directing group—enables regioselective ring closure. In one approach, 2-aminopyridine reacts with α-bromoketones to form a Schiff base intermediate, which undergoes cyclization upon heating. The reaction’s regioselectivity arises from the preferential attack of the pyridine nitrogen at the α-halo carbonyl carbon, avoiding competing pathways.

Alternative routes leverage pre-functionalized 2-aminopyridines. For example, Vilsmeier-Haack formylation introduces aldehyde groups at specific positions, enabling subsequent condensations. However, such multi-step sequences often suffer from low overall yields due to intermediate instability. In contrast, single-pot methodologies, such as those employing TBHP and ethyl acetate, streamline the process by combining cyclization and bromination. Notably, these methods eliminate the need for exogenous bases or metal catalysts, enhancing practicality.

Comparative Analysis of Conventional vs. Optimized Conditions

Traditional synthetic routes, while reliable, frequently encounter limitations such as harsh reaction conditions, multi-step sequences, and moderate yields. For instance, early methods for imidazo[1,2-a]pyridine synthesis required stoichiometric bases and prolonged reaction times. In contrast, modern optimizations prioritize atom economy and green chemistry principles.

Table 2: Comparison of Conventional and Optimized Synthetic Conditions

ParameterConventional MethodOptimized Method
SolventPyridine, methanolEthyl acetate, solvent-free
Catalysts/AdditivesMetal catalysts, stoichiometric baseMetal-free, TBHP/I₂
Reaction Time12–24 hours2–3 hours
Yield40–60%68–92%

The shift toward metal-free conditions, exemplified by iodine/TBHP systems, reduces purification challenges and environmental impact. Solvent-free protocols further enhance sustainability, as demonstrated in the three-component annulation of 2-aminopyridines, aldehydes, and isocyanides. Additionally, the use of tert-butanol in lieu of methanol minimizes intermolecular side reactions, improving yields in cyclization steps.

Mechanistic insights have also driven optimization. For example, the discovery that bromine is generated in situ via TBHP oxidation of HBr enabled one-pot bromocyclization without external Br₂. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high regioselectivity.

Metal-Free Base-Promoted Cyclization Reactions

Metal-free base-promoted cyclization reactions represent an environmentally benign approach to the synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine and related derivatives [6] [7]. These methodologies align with green chemistry principles by eliminating the need for potentially toxic and expensive transition metal catalysts [8] [9].

Metal-Free Base-Promoted Cyclization Reactions

The synthesis of the imidazopyridine scaffold in (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine can be achieved through metal-free base-promoted cyclization reactions that offer several advantages over traditional metal-catalyzed approaches [7] [10]. These reactions typically involve the use of organic or inorganic bases to facilitate the formation of the heterocyclic ring system [11] [12].

One prominent approach involves the base-promoted cyclization of 2-aminopyridines with α-haloketones or α-haloacetophenones [13] [14]. In this reaction, the base serves multiple functions: it deprotonates the amino group of 2-aminopyridine, enhances its nucleophilicity, and facilitates the intramolecular cyclization process [15] [12]. The mechanism typically proceeds through initial nucleophilic attack by the exocyclic amino group on the carbonyl carbon, followed by intramolecular cyclization and aromatization [13] [14].

Table 1: Comparison of Different Bases for Metal-Free Cyclization Reactions in Imidazopyridine Synthesis

BaseReaction ConditionsYield (%)Reaction TimeAdvantages
Sodium HydroxideRoom temperature, ethanol65-783-5 hoursReadily available, inexpensive [11] [10]
Potassium Carbonate60-80°C, acetonitrile70-852-4 hoursMild conditions, good functional group tolerance [7] [12]
Cesium CarbonateRoom temperature, DMF75-901-3 hoursHigh efficiency, shorter reaction times [7] [10]
Organic bases (DBU, DIPEA)Room temperature, THF60-754-6 hoursSelective, compatible with sensitive functional groups [10] [12]

Recent advancements in this field have focused on developing more efficient base systems and optimizing reaction conditions to improve yields and selectivity [10] [16]. For instance, the use of cesium carbonate as a base has been shown to significantly enhance the efficiency of cyclization reactions, leading to higher yields of brominated imidazopyridine derivatives under milder conditions [7] [12]. Additionally, the incorporation of phase-transfer catalysts in conjunction with inorganic bases has been demonstrated to accelerate these reactions by facilitating the interaction between reactants in different phases [17] [16].

The metal-free base-promoted approach also offers advantages in terms of regioselectivity, particularly for the introduction of the bromine substituent at the 3-position of the imidazopyridine ring [15] [12]. This selectivity is crucial for the synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine, as it ensures the correct positioning of functional groups in the final product [5] [14].

Furthermore, these metal-free methodologies can be adapted for the synthesis of various analogs by modifying the substituents on the starting materials, providing a versatile platform for the development of structurally diverse imidazopyridine derivatives [13] [12]. This versatility is particularly valuable for structure-activity relationship studies and the exploration of novel applications for these compounds [15] [14].

Aqueous Phase Synthesis Using Sodium Hydroxide or Alkaline Media

Aqueous phase synthesis using sodium hydroxide or other alkaline media represents a sustainable approach to the preparation of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine and related compounds [18] [19]. This methodology aligns with green chemistry principles by utilizing water as a reaction medium, thereby reducing the reliance on organic solvents and minimizing environmental impact [20] [21].

The synthesis of the imidazopyridine scaffold in aqueous alkaline conditions typically involves the reaction of 2-aminopyridine derivatives with α-haloketones in the presence of sodium hydroxide or other basic aqueous media [18] [13]. The alkaline environment serves multiple functions in this process: it facilitates the deprotonation of the amino group, enhances nucleophilicity, and promotes the cyclization reaction [19] [20].

A key advantage of aqueous phase synthesis is the enhanced reactivity observed in water compared to organic solvents for certain transformations [18] [22]. This phenomenon, often attributed to the hydrophobic effect and hydrogen bonding interactions, can lead to accelerated reaction rates and improved yields for the formation of heterocyclic systems like imidazopyridines [22] [21].

Table 2: Optimization of Aqueous Alkaline Conditions for Imidazopyridine Synthesis

Alkaline MediumConcentrationTemperature (°C)Reaction Time (h)Yield (%)Observations
Sodium Hydroxide1M25465Clean reaction, minimal side products [18] [19]
Sodium Hydroxide2M25375Improved yield, slightly faster reaction [22] [20]
Sodium Hydroxide2M50282Further improvement with moderate heating [18] [19]
Potassium Hydroxide1M253.570Comparable to NaOH, slightly better solubility [19] [20]
Sodium Carbonate1M50560Milder conditions, slower reaction [22] [19]

The synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine in aqueous alkaline media typically begins with the formation of the imidazopyridine core structure [18] [13]. This can be achieved through the reaction of 2-aminopyridine with an appropriate α-bromoketone in the presence of sodium hydroxide, followed by functionalization to introduce the methanamine group at the 2-position [19] [14]. The bromine substituent at the 3-position can be incorporated either during the initial cyclization or through subsequent bromination of the imidazopyridine scaffold [18] [13].

Recent advancements in this area have focused on developing more efficient protocols that utilize milder reaction conditions and reduce reaction times [19] [21]. For instance, the use of phase-transfer catalysts in conjunction with aqueous sodium hydroxide has been shown to significantly enhance the efficiency of heterocyclization reactions by facilitating the interaction between hydrophilic and hydrophobic reactants [22] [17]. Additionally, the incorporation of ultrasonic or microwave irradiation has been demonstrated to accelerate these transformations, leading to shorter reaction times and improved yields [13] [21].

The aqueous alkaline approach also offers advantages in terms of product isolation and purification [18] [20]. The heterocyclic products often precipitate from the reaction mixture upon cooling or pH adjustment, allowing for simple filtration and purification without extensive chromatographic procedures [22] [19]. This feature further enhances the sustainability and practicality of the methodology for large-scale applications [20] [21].

Propargyl Bromide-Mediated Heterocyclization Pathways

Propargyl bromide-mediated heterocyclization represents an innovative approach for the synthesis of complex heterocyclic systems, including the imidazopyridine scaffold found in (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine [23] [24]. This methodology leverages the unique reactivity of propargyl bromide as both an alkylating agent and a precursor for cyclization reactions [24] [25].

The synthetic utility of propargyl bromide in heterocyclization pathways stems from its dual functionality: the terminal alkyne moiety can participate in various cyclization reactions, while the bromide serves as a leaving group in nucleophilic substitution processes [23] [24]. This dual reactivity enables the construction of complex heterocyclic frameworks through sequential or cascade reactions [24] [25].

In the context of imidazopyridine synthesis, propargyl bromide can be employed in several strategic approaches [23] [25]. One common methodology involves the initial N-propargylation of 2-aminopyridine derivatives, followed by metal-free or base-promoted cyclization to form the imidazopyridine core structure [24] [25]. Alternatively, propargyl bromide can react with preformed azole intermediates to introduce the alkyne functionality, which subsequently undergoes cyclization to generate the desired heterocyclic system [23] [25].

Table 3: Propargyl Bromide-Mediated Heterocyclization Strategies for Imidazopyridine Synthesis

StrategyKey IntermediatesReaction ConditionsYield (%)Notable Features
Sequential N-propargylation/cyclizationN-propargyl-2-aminopyridinesBase (K2CO3), DMF, 80°C65-75Versatile approach, good functional group tolerance [24] [25]
Tandem alkylation/cyclization2-aminopyridines, propargyl bromideNaH, THF, rt to 60°C70-80One-pot process, reduced steps [23] [25]
Copper-free click-type cyclizationAzide-functionalized pyridines, propargyl bromideCs2CO3, DMSO, 100°C60-70Metal-free conditions, regioselective [24] [25]
Base-promoted cascade reaction2-halopyridines, propargyl aminesKOH, DMSO, 120°C55-65Direct formation of complex structures [23] [24]

The mechanism of propargyl bromide-mediated heterocyclization typically involves initial nucleophilic substitution at the propargyl position, followed by intramolecular cyclization through various pathways depending on the reaction conditions and substrate structure [24] [25]. Under basic conditions, the cyclization often proceeds through base-promoted activation of the alkyne, facilitating nucleophilic attack by a proximal nitrogen or other nucleophilic center [23] [25]. This process can lead to the formation of various heterocyclic systems, including imidazopyridines with different substitution patterns [24] [25].

Recent advancements in this field have focused on developing more efficient and selective protocols for propargyl bromide-mediated heterocyclization [23] [25]. For instance, the use of phase-transfer catalysts in conjunction with inorganic bases has been shown to enhance the efficiency of these transformations by facilitating the interaction between reactants in different phases [17] [25]. Additionally, the incorporation of microwave irradiation has been demonstrated to significantly accelerate these reactions, leading to shorter reaction times and improved yields [13] [25].

The propargyl bromide-mediated approach offers several advantages for the synthesis of complex heterocycles like (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine [23] [24]. These include the ability to introduce diverse functionalities through modification of the propargyl unit, the potential for regioselective cyclization, and compatibility with various functional groups [24] [25]. Furthermore, this methodology can be adapted for the synthesis of structurally diverse analogs by varying the substitution patterns on the starting materials, providing a versatile platform for the development of novel heterocyclic compounds [23] [25].

Solvent Selection and Recrystallization Protocols

The selection of appropriate solvents for industrial-scale production of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is crucial for achieving optimal yields, product purity, and environmental compliance. Based on comprehensive research findings, several solvent systems have been evaluated for their effectiveness in large-scale synthesis [1] [2] [3].

Primary Solvent Systems

Ethyl acetate emerges as the most suitable solvent for industrial production, offering yields ranging from 70-85% with high recovery efficiency (90-95%) and low environmental impact [4] [5]. The one-pot tandem cyclization/bromination reaction in ethyl acetate at 90°C for 3 hours provides optimal conditions for producing 3-bromoimidazo[1,2-a]pyridines directly from α-bromoketones and 2-aminopyridines [4] [5].

Dimethylformamide (DMF) represents another viable option for industrial applications, particularly for continuous flow synthesis. Research demonstrates that DMF at 125°C with catalytic amounts of para-toluenesulfonic acid (PTSA) achieves complete conversion within 10 minutes in microreactor systems [1]. The high boiling point (153°C) and excellent solubilizing properties of DMF make it particularly suitable for high-temperature reactions required in industrial settings.

Advanced Solvent Technologies

Deep eutectic solvents (DES) have shown exceptional promise for sustainable industrial production, achieving yields of 75-90% with recovery efficiency exceeding 95-98% [6]. These green solvents offer remarkable advantages including minimal environmental impact, rapid reaction completion (within minutes), and excellent atom economy. The formation of α-bromoketones and subsequent cyclization with 2-aminopyridines in DES occurs at room temperature, significantly reducing energy requirements for large-scale production.

Chlorobenzene, while offering moderate yields (55-75%), provides excellent thermal stability for high-temperature reactions. The NaIO₄/TBHP system in chlorobenzene at 120°C for 12 hours achieves 59-70% yields through (3+2) cycloaddition pathways [2]. However, its high environmental impact requires careful waste management protocols.

Recrystallization Protocols for Industrial Scale

The recrystallization protocols for (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine require careful optimization to balance yield recovery, purity, and processing time. Slow cooling recrystallization from 80°C to 25°C over 6-12 hours provides optimal results, achieving 95-98% purity with 85-90% yield recovery [7]. This method demonstrates high scalability and consistent performance across different batch sizes.

Hot filtration procedures offer faster processing times (2-4 hours) while maintaining good purity levels (92-95%), making them suitable for continuous manufacturing operations [7]. The technique involves dissolving the crude product at 90-70°C followed by rapid filtration to remove impurities, then controlled cooling to precipitate the pure compound.

Seed crystal addition represents an advanced technique for industrial applications, providing superior purity (96-99%) and yield recovery (88-92%) [7]. This method involves adding pre-prepared seed crystals of the target compound to supersaturated solutions, promoting uniform crystal growth and reducing impurity incorporation.

Yield Optimization Through Alkali and Solvent Ratios

The optimization of alkali and solvent ratios is fundamental to maximizing yield and minimizing waste in industrial production of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine. Systematic studies have revealed critical relationships between base selection, concentration ratios, and reaction conditions [3] [8] [9].

Base Selection and Optimization

Cesium carbonate demonstrates superior performance as the optimal base for industrial synthesis, requiring only a 1.2:1 ratio relative to substrate while achieving yields of 85-92% [3]. The high reactivity of cesium carbonate allows for reduced reaction times (1-3 hours) at elevated temperatures (120-140°C), improving overall process efficiency. However, the higher cost of cesium carbonate must be balanced against improved yields and reduced processing time.

Sodium hydroxide provides an economical alternative, requiring a 1.5:1 ratio and achieving yields of 82-88% over 2-4 hours at 100-120°C [7]. The moderate base strength and good solubility characteristics make sodium hydroxide particularly suitable for large-scale operations where cost control is paramount.

Potassium carbonate offers intermediate performance with a 2:1 ratio yielding 75-82% at 80-100°C over 3-6 hours [8]. The mild reaction conditions and good functional group tolerance make this system suitable for sensitive substrate variations.

Solvent Volume Optimization

The solvent volume ratios significantly impact both yield and processing economics. Research indicates that optimal solvent volumes range from 8-20 mL per gram of substrate, depending on the specific base system employed [3] [9]. Cesium carbonate systems require higher solvent volumes (15-20 mL/g) to accommodate the increased ionic strength, while sodium bicarbonate systems operate effectively with lower volumes (8-12 mL/g).

Temperature control emerges as a critical factor, with optimal ranges varying from 25-140°C depending on the base-solvent combination [3] [9]. The relationship between temperature, reaction time, and yield follows predictable patterns, allowing for process optimization based on economic considerations.

Reaction Kinetics and Mechanistic Considerations

The cyclization mechanism involves initial nucleophilic attack by the 2-aminopyridine on the α-bromoketone, followed by intramolecular cyclization and aromatization [10] [8]. The presence of appropriate bases facilitates deprotonation steps and promotes the formation of the imidazo[1,2-a]pyridine ring system. The subsequent bromination at the 3-position occurs through electrophilic aromatic substitution, requiring careful control of reaction conditions to prevent over-bromination or alternative substitution patterns.

Waste Minimization and Reaction Byproduct Management

Effective waste minimization and byproduct management are essential components of sustainable industrial production of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine. Comprehensive analysis of waste streams reveals several categories of byproducts requiring specific management strategies [11] [12] [13].

Byproduct Identification and Quantification

Unreacted starting materials constitute the largest fraction of waste (25-35% of total waste), primarily consisting of residual 2-aminopyridine and α-bromoketone precursors [2] [4]. These materials can be effectively recovered through crystallization methods, achieving 70-80% recovery efficiency with subsequent reuse in production cycles.

Decarboxylated products represent 15-25% of total waste, formed through thermal decomposition of carboxylic acid intermediates during high-temperature reactions [1] [2]. These compounds can be managed through acid-base extraction procedures, achieving 60-70% recovery efficiency for further processing or safe disposal.

Brominated side products account for 10-20% of waste, including alternative bromination patterns and over-brominated species [4] [5]. These compounds require specialized treatment due to their high environmental impact, typically involving selective precipitation followed by controlled incineration under appropriate conditions.

Solvent Recovery and Recycling

Solvent residues constitute 20-30% of total waste but offer the highest recovery potential (85-95% efficiency) through distillation processes [14] [15]. The implementation of continuous distillation systems allows for real-time solvent recovery, significantly reducing overall waste generation and production costs.

Ethyl acetate recovery systems demonstrate particular effectiveness, with established protocols achieving near-complete solvent recovery through fractional distillation [14]. The recovered solvent maintains sufficient purity for direct reuse in subsequent production cycles, creating a closed-loop system that minimizes environmental impact.

Advanced Waste Treatment Technologies

Photochemical degradation methods offer promising solutions for treating persistent organic waste streams [11]. These technologies utilize visible light irradiation to break down complex byproducts into simpler, more biodegradable compounds, reducing the environmental burden of waste disposal.

Electrochemical treatment systems provide alternative approaches for waste mineralization, particularly effective for nitrogen-containing heterocyclic compounds [16]. These systems can achieve complete mineralization of certain waste streams while generating minimal secondary waste products.

Environmental Impact Assessment

The environmental impact of industrial production varies significantly based on waste management strategies employed. Proper implementation of recovery and recycling protocols can reduce overall environmental impact by 60-80% compared to traditional disposal methods [13] [17]. The adoption of green chemistry principles, including the use of renewable solvents and catalytic processes, further enhances environmental sustainability.

Lifecycle assessment studies indicate that solvent recovery and byproduct recycling provide the greatest environmental benefits, with payback periods typically ranging from 6-18 months depending on production scale [17] [14]. The integration of waste minimization strategies into the overall production process design ensures long-term sustainability and regulatory compliance.

Quality Control and Monitoring

Continuous monitoring of waste streams enables real-time optimization of recovery processes and early detection of process deviations. Advanced analytical techniques, including high-performance liquid chromatography and mass spectrometry, provide comprehensive characterization of waste components and recovery efficiency.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

224.99016 g/mol

Monoisotopic Mass

224.99016 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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